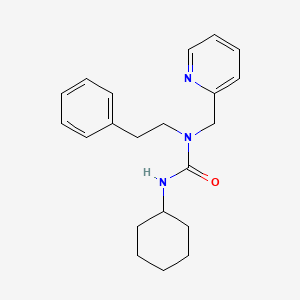![molecular formula C13H19N3O2S B15118602 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15118602.png)
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyrimidine ring, along with the spiro structure, makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. These reagents undergo a series of reactions, including nucleophilic substitution and cyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
科学研究应用
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
作用机制
The mechanism of action of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The spiro structure may also contribute to the compound’s ability to bind to specific receptors or enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.
6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol: Another pyrimidine derivative with different functional groups.
Uniqueness
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique combination of a spiro structure and a pyrimidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H19N3O2S |
|---|---|
分子量 |
281.38 g/mol |
IUPAC 名称 |
8-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H19N3O2S/c1-10-9-11(15-12(14-10)19-2)16-5-3-13(4-6-16)17-7-8-18-13/h9H,3-8H2,1-2H3 |
InChI 键 |
QUVLMPANVHEOFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC)N2CCC3(CC2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B15118519.png)
![2-[1-(3-Bromopyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118530.png)

![5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15118540.png)
![9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118544.png)
![4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118547.png)

![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B15118561.png)
![4-[(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]benzonitrile](/img/structure/B15118568.png)
![3-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15118570.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B15118586.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15118594.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide](/img/structure/B15118598.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B15118611.png)
